3-(2-nitrophenyl)prop-2-enal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-(2-nitrophenyl)prop-2-enal involves the reaction of o-nitrobenzaldehyde with acrolein. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where o-nitrobenzaldehyde and acrolein are continuously fed into the reactor along with a base catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
3-(2-nitrophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(2-nitrophenyl)prop-2-enoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, leading to the formation of 3-(2-aminophenyl)prop-2-enal.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(2-aminophenyl)prop-2-enal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-nitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form adducts with nucleophiles in biological systems, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenyl)prop-2-enal: Similar structure but with the nitro group in the para position.
3-(2-aminophenyl)prop-2-enal: Reduction product of 3-(2-nitrophenyl)prop-2-enal.
3-(2-chlorophenyl)prop-2-enal: Similar structure with a chlorine substituent instead of a nitro group.
Uniqueness
This compound is unique due to the position of the nitro group, which significantly influences its chemical reactivity and biological activity. The ortho position of the nitro group allows for specific interactions and reactions that are not possible with other positional isomers.
Properties
IUPAC Name |
3-(2-nitrophenyl)prop-2-enal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSMELHEXDVEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028584 | |
Record name | 2-Nitrocinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-88-2 | |
Record name | 2-Nitrocinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrocinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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